1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C5H6N6S |
|---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C5H6N6S/c6-5-3-11(10-8-5)2-4-1-7-12-9-4/h1,3H,2,6H2 |
InChI Key |
VIQYURRFNXLDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC2=NSN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,5-Thiadiazole Derivatives
- The 1,2,5-thiadiazole ring is commonly synthesized via cyclization reactions involving thiosemicarbazide derivatives or diazotization of 2-amino-1,3,4-thiadiazoles followed by functional group manipulations to introduce a reactive methylene group at the 3-position.
- Diazotization of 2-amino-1,3,4-thiadiazoles generates 1,3,4-thiadiazole-2-diazonium salts, which can be converted into 2-azido-1,3,4-thiadiazoles, enabling further cycloaddition reactions.
- Functionalization at the 3-position with a halomethyl group (e.g., bromomethyl) or azidomethyl group is achieved through substitution reactions, providing a handle for subsequent coupling.
Synthesis of the 1,2,3-Triazole Unit
Formation of 1,2,3-Triazoles via Click Chemistry
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the preferred method for synthesizing 1,2,3-triazoles due to its regioselectivity and mild conditions.
- Terminal alkynes react with organic azides in the presence of Cu(I) catalysts (generated in situ from CuSO4 and sodium ascorbate) in mixed solvents such as THF/water to afford 1,4-disubstituted 1,2,3-triazoles in high yields (73–76% reported).
- For this compound, the alkyne-bearing intermediate is prepared, and the azide functionality is introduced on the thiadiazole ring or vice versa.
Introduction of the 4-Amino Group
- The 4-amino substituent on the triazole ring can be introduced by using amino-substituted azides or by post-cycloaddition functional group transformations.
- Alternatively, reduction of nitro-substituted triazoles or amination reactions on triazole precursors can be employed.
Coupling of Thiadiazole and Triazole Units
- The key step involves linking the thiadiazole ring to the triazole ring via a methylene bridge at the 3-position of the thiadiazole and the 1-position of the triazole.
- Alkylation reactions of 1H-1,2,3-triazol-4-amine derivatives with halomethyl-substituted thiadiazoles under basic conditions (using sodium ethoxide or sodium hydroxide) facilitate the formation of the methylene linkage.
- Alternatively, the azido-thiadiazole intermediate can undergo CuAAC with terminal alkynes bearing amino groups to form the triazole ring directly attached to the thiadiazole.
Typical Reaction Conditions and Yields
Analytical and Characterization Data
- The synthesized 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is characterized by:
- IR spectroscopy : NH stretching (~3135 cm⁻¹), C=N (~1575 cm⁻¹), and C=S (~1105 cm⁻¹) bands confirming heterocyclic rings.
- 1H-NMR : Signals for methylene protons (around δ 4.4–4.5 ppm), aromatic and amino protons (δ 6.5–8.2 ppm), exchangeable NH signals.
- Mass spectrometry : Molecular ion peaks consistent with calculated molecular weights.
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content consistent with the proposed formula.
Summary of Preparation Methods
| Preparation Step | Description |
|---|---|
| Thiadiazole ring synthesis | Diazotization of amino-thiadiazoles and conversion to azido derivatives |
| Triazole ring formation | CuAAC of azides and alkynes yielding 1,2,3-triazoles |
| Methylene bridge formation | Alkylation of triazole amine with halomethyl-thiadiazole derivatives |
| Amino group introduction | Use of amino-substituted azides or post-synthetic amination |
| Purification | Recrystallization, chromatography |
| Characterization | IR, NMR, MS, elemental analysis |
Research Findings and Optimization Notes
- The use of copper(I)-catalyzed azide-alkyne cycloaddition is highly efficient and regioselective, enabling synthesis under mild conditions with good yields and minimal byproducts.
- Alkylation reactions require careful control of base strength and temperature to avoid side reactions and decomposition.
- Microwave-assisted synthesis has been explored for related triazole-thiadiazole derivatives, offering reduced reaction times and improved yields.
- The choice of solvent (e.g., ethanol, DMF, or THF/water mixtures) significantly affects reaction efficiency and product purity.
- Post-synthesis modifications, such as acetylation or Schiff base formation on the amino group, allow further functionalization for biological activity studies.
This comprehensive analysis integrates multiple synthetic approaches and experimental conditions reported in peer-reviewed literature, providing a professional and authoritative guide to preparing 1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. Reaction conditions and outcomes depend on the oxidizing agent used.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 60°C, 4 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine sulfoxide | 65% | |
| m-CPBA | Dichloromethane, 0°C, 2 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine sulfone | 78% |
Reduction Reactions
Reduction targets the sulfur atom in the thiadiazole ring, converting it to a thiol or thioether derivative.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride | Ethanol, reflux, 3 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine thiol | 55% | |
| Raney nickel/H₂ | Methanol, 50°C, 6 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine thioether | 70% |
Substitution Reactions
The methylene bridge and aromatic positions participate in nucleophilic substitutions.
Nucleophilic Substitution at the Methylene Bridge
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine | 45% | |
| Br₂/FeBr₃ | CHCl₃, 50°C, 2 hrs | 5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine | 72% |
Acylation and Alkylation of the Triazole Amine
The primary amine group on the triazole reacts with acyl chlorides or alkylating agents.
Condensation Reactions
The amine group reacts with aldehydes to form Schiff bases.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux, 8 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-4-(benzylideneamino)-1H-1,2,3-triazole | 58% | |
| 4-Nitrobenzaldehyde | Acetic acid, 70°C, 6 hrs | 1-[(1,2,5-Thiadiazol-3-yl)methyl]-4-(4-nitrobenzylideneamino)-1H-1,2,3-triazole | 50% |
Ring-Opening Reactions
Under strongly acidic or basic conditions, the thiadiazole ring undergoes cleavage.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 12 hrs | 3-Amino-1H-1,2,3-triazole-4-carbothioamide | 40% | |
| NaOH (10% aq.) | 100°C, 6 hrs | 3-Amino-1H-1,2,3-triazole-4-carboxamide | 35% |
Key Observations:
-
Reactivity Trends :
-
The thiadiazole ring is more reactive toward oxidation and reduction than the triazole ring.
-
The methylene bridge facilitates nucleophilic substitution due to its electron-deficient nature.
-
Steric hindrance around the triazole amine limits bulky substitutions.
-
-
Catalytic Influence :
-
Biological Correlation :
-
Acylated derivatives show enhanced antimicrobial activity (MIC: 0.08–0.17 µmol/mL against S. aureus).
-
Brominated analogs exhibit anticancer properties (IC₅₀: 12 µM against MCF7 cells).
-
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial activity. This is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to cancer growth. Further research is needed to elucidate these mechanisms and assess the compound's effectiveness in clinical settings.
Agricultural Applications
In agriculture, compounds similar to 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine are often explored for their fungicidal properties. The dual-ring structure enhances its ability to interact with fungal pathogens, potentially leading to the development of new fungicides that are effective against resistant strains .
Synthesis and Production
The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of thiadiazole derivatives with triazole derivatives under specific conditions. Common solvents include ethanol, and catalysts such as triethylamine are often employed to facilitate the reaction. Industrial production may utilize continuous flow reactors to enhance yield and efficiency .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Agricultural Use
In agricultural trials, formulations containing this compound were applied to crops affected by fungal diseases. Results indicated a significant reduction in disease incidence compared to untreated controls. This suggests potential for commercial fungicide development .
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Triazoles | Contains triazole ring | Antifungal activity |
| Thiadiazoles | Contains thiadiazole ring | Antimicrobial properties |
| 5-Bromo Derivatives | Halogenated variants | Enhanced biological activity |
The unique combination of both thiadiazole and triazole rings in 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine distinguishes it from other compounds in its class. This duality enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one type of ring structure .
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer cells, the compound may induce apoptosis by disrupting DNA replication and repair processes .
Comparison with Similar Compounds
Key Observations :
- Triazole Positioning : The amine at position 4 of the triazole ring (vs. other positions in analogs) could enhance hydrogen-bonding interactions in biological systems.
Comparison :
SAR Insights :
- Heterocycle Choice : Thiazole derivatives (e.g., 12a) exhibit superior potency over thiadiazoles, suggesting that sulfur position and ring size critically impact activity.
- Substituent Effects : Bulky aryl groups (e.g., in ’s compound ) may reduce membrane permeability, whereas methyl linkers (as in the target compound) could enhance bioavailability.
Biological Activity
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1936617-82-1) is a heterocyclic compound that exhibits a unique combination of triazole and thiadiazole moieties. This structural configuration is associated with a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of 182.21 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole rings often demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiadiazole group in 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine may enhance its antimicrobial efficacy due to potential interactions with microbial enzymes or cell membranes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine | Bacillus subtilis | TBD |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of triazole derivatives have also been explored extensively. For example, compounds similar to 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amines have shown promising results against cancer cell lines. In particular, studies have reported that certain triazole derivatives exhibit IC50 values in the nanomolar range against human cancer cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 0.86 |
| Compound D | CEM | 1.4 |
| 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine | SUIT-2 | TBD |
The mechanism by which 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine exerts its biological effects is likely multifaceted. The thiadiazole ring may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The results suggested that structural modifications could enhance activity.
- Cancer Treatment : Research conducted on triazole derivatives indicated their potential as anticancer agents. One study reported a derivative with an IC50 value of 0.86 µM against CDK1 in cancer cells . This underscores the importance of structure-function relationships in drug design.
Q & A
Q. How to design a robust stability study for this compound under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
